molecular formula C13H14N2O2 B2980943 Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate CAS No. 2470437-92-2

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate

Cat. No.: B2980943
CAS No.: 2470437-92-2
M. Wt: 230.267
InChI Key: RUENHHFVDYVZTJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate (CAS 862546-10-9) is a high-purity chemical compound supplied for research and development purposes. With the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol , this ester derivative of a 1,6-naphthyridine is characterized by its core naphthyridine scaffold—a bicyclic structure known for its diverse biological activities . This compound serves as a valuable synthetic intermediate or building block in medicinal chemistry, particularly for the exploration of novel molecules targeting various diseases. Research into analogous 1,6-naphthyridine systems has demonstrated their significant potential as scaffolds for developing therapeutic agents. For instance, substituted 1,6-naphthyridinones have been identified as potent topoisomerase I-targeting agents with cytotoxic activity against various cancer cell lines, making them promising candidates in antitumor research . Furthermore, other 1,6-naphthyridine derivatives have been investigated as RAF inhibitors for the potential treatment of cancers such as melanoma, and as novel therapeutic agents for arrhythmia . The structure of this compound, featuring an ester functional group, offers a handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-17-13(16)7-10-6-11-8-14-5-4-12(11)15-9(10)2/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUENHHFVDYVZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2C=CN=CC2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate has found applications in various scientific research areas:

  • Medicinal Chemistry: The compound and its derivatives have been studied for their potential anticancer, anti-inflammatory, and antimicrobial properties.

  • Material Science: Naphthyridine derivatives are used in the development of organic semiconductors and photovoltaic materials.

  • Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is structurally similar to other naphthyridine derivatives, such as Ethyl 2-(2-methyl-1,8-naphthyridin-3-yl)acetate and Ethyl 2-(2-methyl-1,5-naphthyridin-3-yl)acetate. its unique substitution pattern and molecular structure confer distinct chemical and biological properties. These differences can influence the compound's reactivity, stability, and biological activity.

Comparison with Similar Compounds

Ethyl (3-Methyl-1,4-dioxo-1,4-dihydro-2-naphthyl)acetate

Structure: This compound (listed in ) replaces the 1,6-naphthyridine ring with a 1,4-naphthoquinone (dioxo) system. The methyl group is at position 3, and the ethyl acetate substituent is at position 2. Key Differences:

  • Electronic Properties : The 1,4-dioxo group introduces electron-withdrawing effects, reducing aromaticity compared to the fully conjugated 1,6-naphthyridine.
  • Reactivity: The quinone moiety may participate in redox reactions, unlike the stable naphthyridine system.
  • Applications: Quinone derivatives are often studied for antitumor activity, while 1,6-naphthyridines are more commonly associated with kinase inhibition .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate

Structure : This pyrimidine-based analog (from ) features a sulfur-containing thietane group and a thioether linkage.
Key Differences :

  • Heteroatom Arrangement : Pyrimidines have a 6-membered ring with two nitrogen atoms at positions 1 and 3, contrasting with the 1,6-naphthyridine’s fused bicyclic system.
  • Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxopyrimidine-2-ylthio)acetate and 2-chloromethylthiirane .

Ethyl 2-Phenylacetoacetate

Structure : A simple aromatic ester with a phenyl group ().
Key Differences :

  • Applications : Primarily used as a precursor in illicit drug synthesis (e.g., phenylacetone for amphetamines), highlighting divergent utility compared to the naphthyridine-based compound .

Ethyl (5-Methyl-2,4-dioxo-1,2,3,4-tetrahydro-1-pyrimidinyl)acetate

Structure: A dihydropyrimidinone derivative with a methyl group and ester side chain (). Key Differences:

  • Saturation : The partially saturated pyrimidine ring reduces planarity, affecting π-π stacking interactions critical in drug-receptor binding.
  • Bioactivity: Dihydropyrimidinones are known for calcium channel modulation (e.g., antihypertensive agents), unlike the kinase-targeting naphthyridines .

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Functional Groups Primary Applications
Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate 1,6-Naphthyridine ~246.3 (estimated) Methyl, ethyl acetate Kinase inhibition, oncology
Ethyl (3-methyl-1,4-dioxo-2-naphthyl)acetate 1,4-Naphthoquinone ~260.3 Methyl, dioxo, ethyl acetate Antitumor agents
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine ~314.4 Thietane, thioether Antimicrobial research
Ethyl 2-phenylacetoacetate Phenyl 206.2 Phenyl, acetoacetate Forensic/amphetamine synthesis
Ethyl (5-methyl-2,4-dioxo-dihydropyrimidinyl)acetate Dihydropyrimidinone ~200.2 Methyl, dioxo Cardiovascular therapeutics

Molecular weights for naphthyridine and pyrimidine derivatives are estimated based on structural analogs .

Biological Activity

Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate is a compound of significant interest due to its potential biological activities, particularly within the context of naphthyridine derivatives. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Overview of Naphthyridine Derivatives

Naphthyridine derivatives have emerged as a prominent class of heterocyclic compounds known for their diverse biological activities. These include:

  • Antimicrobial : Effective against various bacterial strains.
  • Anticancer : Demonstrated potential in inhibiting tumor growth.
  • Anti-inflammatory : Reduction of inflammatory responses.
  • Antiviral : Activity against viral infections.
  • Neurological effects : Potential applications in treating disorders like depression and Alzheimer’s disease .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural components. The SAR studies indicate that modifications in the naphthyridine core significantly influence the compound's potency and selectivity. Key findings include:

  • Substituent Effects : The presence of electron-donating or withdrawing groups on the naphthyridine ring alters the compound's interaction with biological targets.
  • Hydroxyl Groups : Compounds with hydroxyl substituents exhibit enhanced biological activity due to increased hydrogen bonding capabilities, which improve binding affinity to targets .

Pharmacological Activities

This compound has been studied for various pharmacological activities:

  • Antimicrobial Activity :
    • Exhibited significant efficacy against Gram-positive and Gram-negative bacteria.
    • In vivo studies revealed that certain derivatives showed up to 6.1 times more activity than standard antibiotics like ciprofloxacin against Pseudomonas aeruginosa .
  • Anticancer Properties :
    • Preliminary studies indicate that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects :
    • Some derivatives have shown promise in preclinical models for neuroprotection, potentially aiding in the treatment of neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Pseudomonas aeruginosa5 µg/mL

These results suggest that this compound could serve as a lead for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer potential of this compound on various cancer cell lines. The findings indicated:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12
HeLa (Cervical Cancer)8
A549 (Lung Cancer)15

These results highlight the compound's potential as an anticancer agent, warranting further investigation into its mechanisms of action .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2-methyl-1,6-naphthyridin-3-yl)acetate?

  • Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

  • Step 1 : Prepare the 1,6-naphthyridine core using methods analogous to those for substituted naphthyridines (e.g., cyclization of aminopyridine derivatives under acidic conditions).
  • Step 2 : Introduce the methyl group at position 2 via Friedel-Crafts alkylation or directed C–H functionalization.
  • Step 3 : Attach the acetate moiety using ethyl chloroacetate in the presence of a base (e.g., K₂CO₃ in DMF), similar to protocols for esterification of heteroaromatic systems .
    • Validation : Monitor reaction progress via TLC (hexane/ethyl acetate) and purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers confirm the purity and structural integrity of the synthesized compound?

  • Answer : Use a combination of analytical techniques:

  • HPLC : Assess purity (>98%) using a C18 column and UV detection (λ = 254 nm).
  • NMR : Confirm regiochemistry via ¹H NMR (e.g., methyl group at δ 2.5–3.0 ppm, ester carbonyl at δ 4.1–4.3 ppm).
  • Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ calculated for C₁₃H₁₄N₂O₂: 231.10) .

Q. What safety precautions are critical when handling this compound?

  • Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use a fume hood to avoid inhalation of vapors.
  • Storage : Store at –20°C in a sealed container to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in proposed molecular structures?

  • Answer : Use SHELXL or SHELXT for structure refinement. Key steps:

  • Data Collection : Obtain high-resolution single-crystal diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
  • Model Refinement : Apply anisotropic displacement parameters and validate using R-factor convergence (target R₁ < 5%).
  • Visualization : Generate ORTEP diagrams via WinGX to illustrate bond lengths/angles and confirm substituent positions .

Q. What strategies ensure regioselectivity during functionalization of the 1,6-naphthyridine ring?

  • Answer :

  • Directing Groups : Install temporary directing groups (e.g., pyridyl) to steer electrophilic substitution.
  • Catalytic Systems : Use Pd-catalyzed C–H activation with ligands (e.g., 2,2'-bipyridine) to target position 3 for acetoxylation.
  • Computational Guidance : Perform DFT calculations (e.g., Gaussian 16) to predict reactive sites based on electron density maps .

Q. How can researchers evaluate the compound’s potential bioactivity (e.g., antimicrobial)?

  • Answer : Conduct assays such as:

  • Antimicrobial Disk Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination.
  • Target Binding : Perform molecular docking (AutoDock Vina) against enzymes like DNA gyrase .

Q. What experimental approaches address discrepancies in reported stability data?

  • Answer :

  • Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and varying pH (2–12). Monitor degradation via LC-MS.
  • Kinetic Analysis : Calculate half-life (t₁/₂) under accelerated conditions using Arrhenius plots.
  • Stabilizers : Test antioxidants (e.g., BHT) or cryoprotectants for long-term storage .

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